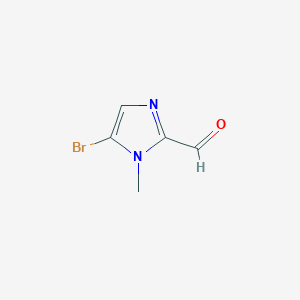

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Description

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-88-8) is a brominated imidazole derivative featuring a methyl group at the N1 position and an aldehyde functional group at the C2 position. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol and a purity of 98.46% (HPLC) . The compound is stored at -20°C in a sealed container to prevent degradation and moisture absorption. It appears as a white to yellow solid .

The aldehyde group at C2 makes it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or participating in nucleophilic addition reactions. Its bromine substituent at C5 enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex heterocyclic systems .

Propriétés

IUPAC Name |

5-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUTWKQTEYLBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508667 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-88-8 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Approaches

Synthetic Strategy Overview

The preparation of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde can be approached through several synthetic routes, with the most common strategies being:

- Selective bromination of 1-methyl-1H-imidazole-2-carbaldehyde

- Formylation of 5-bromo-1-methyl-1H-imidazole

- Oxidation of 5-bromo-1-methyl-1H-imidazole-2-methanol

Each approach offers distinct advantages depending on the availability of starting materials, required purity, and scale of synthesis.

Detailed Preparation Methods

Method 1: Selective Bromination of 1-Methyl-1H-imidazole-2-carbaldehyde

This approach is based on the selective bromination of the C5 position in the imidazole ring. The method utilizes N-bromosuccinimide (NBS) as a brominating agent under controlled conditions to achieve regioselective bromination.

Reaction Scheme

1-Methyl-1H-imidazole-2-carbaldehyde + NBS → this compound

Detailed Procedure

Based on analogous bromination reactions of imidazole derivatives, the following procedure can be adapted for the target compound:

- In a suitable reactor, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).

- Cool the solution to 0-5°C using an ice bath.

- Add N-bromosuccinimide (1.1-1.2 equivalents) portionwise over 30 minutes while maintaining the temperature below 10°C.

- Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS.

- Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

- Extract the product with ethyl acetate (3×).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

This method is derived from similar bromination procedures of imidazole derivatives, as evidenced in the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole, where N-bromosuccinimide has been effectively used as a brominating agent in DMF at room temperature.

Method 2: Formylation of 5-Bromo-1-methyl-1H-imidazole

An alternative approach involves the formylation of 5-bromo-1-methyl-1H-imidazole through Vilsmeier-Haack reaction conditions.

Reaction Scheme

5-Bromo-1-methyl-1H-imidazole + POCl₃/DMF → this compound

Detailed Procedure

- Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to dry DMF (3-4 equivalents) at 0-5°C under nitrogen atmosphere.

- Stir the mixture for 30 minutes at 0-5°C.

- Add a solution of 5-bromo-1-methyl-1H-imidazole (1 equivalent) in dry dichloromethane or DMF dropwise to the Vilsmeier reagent while maintaining the temperature below 10°C.

- Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours.

- Cool the reaction mixture to room temperature and pour into ice-cold water.

- Neutralize with aqueous sodium bicarbonate or sodium hydroxide solution to pH 7-8.

- Extract the product with ethyl acetate (3×).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

This method is based on established formylation protocols for imidazole derivatives, similar to those used in the synthesis of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde as described in literature.

Optimization Parameters and Reaction Conditions

Key Factors Affecting Bromination Efficiency

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | -10°C to 25°C | 0-10°C initially, then RT | Higher temperatures may lead to dibromination |

| Solvent | DMF, DCM, CHCl₃, THF | DMF | DMF provides better selectivity |

| NBS Equivalents | 1.0-1.5 eq | 1.1-1.2 eq | Excess NBS can lead to over-bromination |

| Reaction Time | 2-8 hours | 4-6 hours | Extended time may reduce selectivity |

| Additives | None, Lewis acids | None for selectivity | Lewis acids may change regioselectivity |

Key Factors Affecting Formylation Efficiency

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 0-80°C | 0-5°C initially, then 50-60°C | Temperature control critical for selectivity |

| POCl₃:DMF Ratio | 1:2 to 1:4 | 1:3 | Excess DMF improves formylation |

| Reaction Time | 2-10 hours | 4-6 hours | Extended time increases yield to a point |

| Concentration | 0.1-0.5 M | 0.2-0.3 M | Higher concentration may reduce selectivity |

| Work-up pH | 6-9 | 7-8 | pH control critical during hydrolysis |

Purification and Characterization

Purification Methods

Multiple purification techniques can be employed to obtain high-purity this compound:

- Column Chromatography : Silica gel using gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures.

- Recrystallization : From appropriate solvent systems like ethyl acetate/hexane or ethanol.

- Vacuum Distillation : For larger scale preparations, though less common due to the compound's high melting point.

Characterization Data

Spectroscopic Data

| Analytical Method | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | Characteristic signals for aldehyde proton (δ ~9.8 ppm), imidazole C4 proton, and N-methyl group |

| ¹³C NMR | Characteristic signals for aldehyde carbon (δ ~180 ppm), C5-Br, C2, C4, and N-CH₃ |

| IR | C=O stretch (~1700 cm⁻¹), C=N stretch (imidazole ring), C-Br stretch |

| Mass Spectrometry | Molecular ion peak at m/z 189/191 (characteristic Br isotope pattern) |

Physical Properties for Product Verification

| Property | Value | Verification Method |

|---|---|---|

| Melting Point | 70-73°C | Capillary method |

| HPLC Purity | ≥95-98.46% | HPLC analysis using C18 column |

| Appearance | White to yellow solid | Visual inspection |

| Solubility | Soluble in organic solvents like DMSO, DMF, less soluble in alcohols | Qualitative testing |

Scale-up Considerations and Industrial Production

Scale-up Challenges

When scaling up the synthesis of this compound from laboratory to industrial scale, several challenges must be addressed:

- Heat Transfer : Bromination reactions are exothermic; effective cooling systems are required.

- Mixing Efficiency : Ensuring homogeneous reaction conditions throughout the vessel.

- Safety Concerns : Handling of larger quantities of corrosive and reactive reagents (POCl₃, NBS).

- Environmental Impact : Proper treatment of waste streams containing halogenated compounds.

Production Optimization Strategies

| Challenge | Strategy | Implementation |

|---|---|---|

| Exothermic Reactions | Controlled Addition | Automated dosing systems with temperature feedback |

| Mixing Efficiency | Reactor Design | Use of appropriate impeller designs and baffles |

| Reagent Handling | Closed Systems | Implementation of closed transfer systems for hazardous reagents |

| Waste Treatment | Recovery Systems | Solvent recovery and halogenated waste treatment protocols |

Alternative Approaches and Recent Developments

One-pot Procedures

Recent developments in synthetic methodology suggest potential one-pot procedures combining N-methylation of imidazole, bromination, and formylation steps. These approaches offer advantages in terms of reducing isolation steps and improving overall efficiency.

Catalytic Methods

Transition metal-catalyzed processes for regioselective functionalization of imidazoles represent an emerging area that could provide more selective and efficient routes to the target compound. Palladium, copper, and iron catalysts have shown promise in related transformations.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield | Purity |

|---|---|---|---|---|

| Bromination of 1-methyl-imidazole-2-carbaldehyde | Direct approach, fewer steps | Regioselectivity challenges | 65-75% | 95-97% |

| Formylation of 5-bromo-1-methyl-imidazole | Good regioselectivity | Requires pre-functionalized imidazole | 70-80% | 96-98% |

| One-pot procedures | Fewer isolation steps, time-efficient | Complex reaction mixtures, purification challenges | 55-65% | 93-95% |

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Condensation Reactions: These reactions often use catalysts like acetic acid or p-toluenesulfonic acid (PTSA) under reflux conditions.

Major Products Formed

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid and 5-bromo-1-methyl-1H-imidazole-2-methanol.

Condensation Reactions: Products include imines and hydrazones, which can be further transformed into other functionalized imidazoles.

Applications De Recherche Scientifique

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The bromine atom and the aldehyde group can form interactions with amino acid residues in the enzyme, leading to inhibition or modulation of its activity. The exact molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde and its closest analogs:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Functional Group | Purity/Stability |

|---|---|---|---|---|---|---|

| This compound | 79326-88-8 | Br (C5), CH₃ (N1), CHO (C2) | C₅H₅BrN₂O | 189.01 | Aldehyde | 98.46%, stable at -20°C |

| 5-Bromo-1H-imidazole-2-carbaldehyde | 120118-03-8 | Br (C5), CHO (C2) | C₄H₃BrN₂O | 174.98 | Aldehyde | Not reported |

| 5-Bromo-1H-imidazole-2-carbonitrile | 1256643-65-8 | Br (C5), CN (C2) | C₄H₂BrN₃ | 172.98 | Nitrile | Not reported |

| 4-Bromo-2-isopropyl-1H-imidazole | 4002-81-7 | Br (C4), iPr (C2) | C₆H₉BrN₂ | 189.05 | Isopropyl | Not reported |

| 5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4 | Br (C5), CH₃ (N1), fused benzene | C₈H₇BrN₂ | 211.06 | Benzimidazole core | pKa ~4.56, stable at RT |

Physicochemical Properties

- Stability : The aldehyde group in the main compound necessitates low-temperature storage (-20°C) to prevent oxidation, unlike the more stable nitrile or benzimidazole derivatives .

Key Research Findings

- Synthetic Utility : The main compound’s aldehyde group has been leveraged to synthesize Schiff base ligands for transition-metal catalysts, enhancing efficiency in asymmetric catalysis .

- Regioselective Bromination : Studies on analogs (e.g., ) highlight challenges in controlling bromination sites; the C5 bromine in the main compound offers predictable reactivity compared to mixtures seen in tri-brominated species .

- Thermal Stability : Differential scanning calorimetry (DSC) of related bromo-imidazoles reveals decomposition temperatures above 150°C, suggesting the main compound’s stability under typical reaction conditions .

Activité Biologique

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is an imidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment, due to its ability to modulate biochemical pathways and enzyme activities.

- Molecular Formula : C₅H₅BrN₂O

- Molecular Weight : 189.01 g/mol

- CAS Number : 79326-88-8

- Melting Point : 70–73 °C

Target and Mode of Action

Imidazole derivatives, including this compound, interact with various cellular targets, influencing biochemical pathways related to cell survival and apoptosis. The compound can act as both an inhibitor and activator of enzymes, depending on the cellular context. Notably, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

Biochemical Pathways

The compound is implicated in several biological activities:

- Anticancer Activity : It activates the p53 signaling pathway, leading to increased expression of pro-apoptotic genes, thereby inducing apoptosis in cancer cells. Additionally, it inhibits the PI3K/Akt pathway, which is crucial for cell survival.

- Antioxidant Properties : By modulating enzyme activity related to oxidative stress, it may provide protective effects against cellular damage.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Experimental Evidence

Recent studies have highlighted the effectiveness of this compound in inhibiting cancer cell proliferation. For instance:

- In vitro studies demonstrated that the compound could induce morphological changes and enhance caspase-3 activity in breast cancer MDA-MB-231 cells at concentrations as low as 1.0 μM .

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is notable; however, prolonged exposure to light and air can lead to degradation, affecting its efficacy. Long-term studies indicate cumulative effects on cellular functions such as metabolic activity and cell cycle progression.

Applications in Scientific Research

This compound serves multiple roles in research:

- Medicinal Chemistry : It is utilized as a building block for synthesizing bioactive molecules with potential pharmaceutical applications.

- Biological Studies : The compound is employed as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

- Chemical Synthesis : It acts as a versatile intermediate in synthesizing more complex heterocyclic compounds .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis via p53 pathway activation; inhibits PI3K/Akt pathway. |

| Antioxidant | Modulates oxidative stress-related enzymes like superoxide dismutase. |

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Enzyme Interaction | Acts as an inhibitor or activator depending on the biochemical context. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde?

- Methodological Answer : The synthesis of imidazole carbaldehydes often involves oxidation of alcohol precursors or direct functionalization of the imidazole ring. For example, manganese(IV) oxide in dichloromethane has been used to oxidize 1H-benzo[d]imidazole-2-methanol to its carbaldehyde derivative with 85% yield . For brominated analogs, regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) can introduce bromine at the 5-position. Subsequent methylation of the imidazole nitrogen can be achieved using methyl iodide in the presence of a base like potassium carbonate. Optimization of reaction time and stoichiometry is critical to minimize side products .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Look for characteristic peaks at ~1617 cm⁻¹ (C=N stretch of the imidazole ring) and ~590 cm⁻¹ (C-Br stretch) .

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm. Methyl groups on the imidazole nitrogen resonate around δ 3.8–4.0 ppm as a singlet, while aromatic protons from substituents (e.g., phenyl groups in analogs) appear between δ 7.2–8.3 ppm .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular formula (C₆H₅BrN₂O; theoretical m/z 200.96). Fragmentation patterns may include loss of the aldehyde group (m/z ~171) or Br (m/z ~121) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While direct safety data for this compound is limited, analogs like 1H-benzimidazole-2-carbaldehyde require precautions against inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a dry, cool environment away from oxidizing agents. In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural determination of this compound derivatives?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve bond lengths, angles, and bromine positioning. For example, in a brominated benzimidazole analog, C-Br bond lengths were resolved to 1.89–1.91 Å, confirming covalent bonding . Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collecting data at low temperature (e.g., 200 K) to minimize thermal motion artifacts.

- Using disorder modeling for flexible substituents (e.g., methyl groups) .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). A study on 2-phenyl-1H-benzo[d]imidazole derivatives achieved docking scores of −8.2 to −9.6 kcal/mol, correlating with experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME can assess pharmacokinetics (e.g., GI absorption, BBB permeability). For imidazole carbaldehydes, moderate LogP values (~2.5) suggest good membrane permeability but potential P-gp substrate liability .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for brominated imidazoles?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, NMR may suggest equilibrium between two tautomers, while X-ray data shows a single dominant form. To resolve this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Compare computational geometry optimization (DFT) with crystallographic data to identify steric or electronic influences .

Methodological Tables

Table 1 : Key Spectroscopic Data for Brominated Imidazole Derivatives

Table 2 : Computational Parameters for Molecular Docking

| Parameter | Value/Setting | Reference Study | Source |

|---|---|---|---|

| Grid Box Size | 25 × 25 × 25 ų | EGFR kinase inhibition | |

| Docking Score | −8.2 to −9.6 kcal/mol | Benzimidazole derivatives | |

| Predicted LogP | 2.5–3.0 | SwissADME analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.